Methyl 5-ethyl-4-methyl-2-oxo-3,6-dioxabicyclo(3.1.0)hexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-ethyl-4-methyl-2-oxo-3,6-dioxabicyclo(310)hexane-1-carboxylate is a complex organic compound with a unique bicyclic structure
Preparation Methods
The synthesis of Methyl 5-ethyl-4-methyl-2-oxo-3,6-dioxabicyclo(3.1.0)hexane-1-carboxylate typically involves a multi-step process. One common method includes the photochemical cycloaddition reaction of methyl 2-pyrone-5-carboxylate with methacrylonitrile, resulting in a [4 + 2] cycloadduct . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
Methyl 5-ethyl-4-methyl-2-oxo-3,6-dioxabicyclo(3.1.0)hexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 5-ethyl-4-methyl-2-oxo-3,6-dioxabicyclo(3.1.0)hexane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-ethyl-4-methyl-2-oxo-3,6-dioxabicyclo(3.1.0)hexane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl 5-ethyl-4-methyl-2-oxo-3,6-dioxabicyclo(3.1.0)hexane-1-carboxylate can be compared to other bicyclic compounds with similar structures. Some similar compounds include:
- Methyl endo-8-cyano-exo-8-methyl-3-oxo-2-oxabicyclo[2.2.2]oct-5-ene-6-carboxylate
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of Methyl 5-ethyl-4-methyl-2-oxo-3,6-dioxabicyclo(31
Properties
IUPAC Name |
methyl 5-ethyl-4-methyl-2-oxo-3,6-dioxabicyclo[3.1.0]hexane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O5/c1-4-8-5(2)13-7(11)9(8,14-8)6(10)12-3/h5H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEXEHQNOGGQQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12C(OC(=O)C1(O2)C(=O)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142438-58-2 |
Source
|
Record name | 3,6-Dioxabicyclo(3.1.0)hexane-1-carboxylic acid, 5-ethyl-4-methyl-2-oxo-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142438582 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.